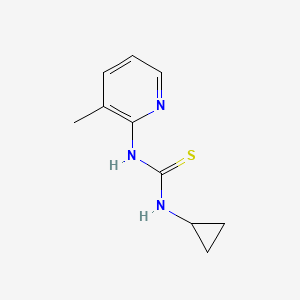![molecular formula C9H15N5O2 B4285737 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4285737.png)
1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide
Descripción general
Descripción
1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide, also known as MPCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPCC is a pyrazole derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Mecanismo De Acción
The mechanism of action of 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways. 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Furthermore, 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide has been shown to inhibit the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide inhibits the migration and invasion of cancer cells. 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide has also been shown to inhibit the proliferation of endothelial cells, which are involved in angiogenesis. In animal models, 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide has been shown to reduce inflammation, protect against neurotoxicity, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide is its versatility in different research areas. 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide can be used to study inflammation, cancer, and neurodegenerative diseases. Additionally, 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide has been shown to have low toxicity in animal models. However, one limitation of 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide is its limited solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
For research on 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide include the development of derivatives with increased solubility and potency, further understanding of its mechanism of action, and exploring its potential as a therapeutic agent for human use.
Aplicaciones Científicas De Investigación
1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide also exhibits anti-tumor activity by inhibiting angiogenesis and inducing apoptosis in cancer cells. Additionally, 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-4-(propylcarbamoylamino)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-3-4-11-9(16)12-6-5-14(2)13-7(6)8(10)15/h5H,3-4H2,1-2H3,(H2,10,15)(H2,11,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTSYYWLFMAIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CN(N=C1C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[(propylcarbamoyl)amino]-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4285654.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4285656.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4285663.png)

![N-(2,3-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285670.png)
![N-(2,5-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285676.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285682.png)
![N-(2-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285691.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4285695.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4285701.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-1-naphthylthiourea](/img/structure/B4285714.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4285720.png)
![N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285727.png)
![N-[1-(2-thienyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4285741.png)